molecular formula C17H20N4O2 B14943660 N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide

N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide

Cat. No.: B14943660
M. Wt: 312.37 g/mol
InChI Key: ACUBWCVWJYTQMQ-UHFFFAOYSA-N
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Description

NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE is a compound that features two pyridine rings connected by ethyl groups to a central propanediamide core. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE typically involves the reaction of 2-(pyridin-4-yl)ethylamine with propanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can lead to the inhibition of specific enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN’-BIS[2-(PYRIDIN-4-YL)ETHYL]PROPANEDIAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a central propanediamide core that enhances its stability and reactivity in various applications .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N,N'-bis(2-pyridin-4-ylethyl)propanediamide

InChI

InChI=1S/C17H20N4O2/c22-16(20-11-5-14-1-7-18-8-2-14)13-17(23)21-12-6-15-3-9-19-10-4-15/h1-4,7-10H,5-6,11-13H2,(H,20,22)(H,21,23)

InChI Key

ACUBWCVWJYTQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNC(=O)CC(=O)NCCC2=CC=NC=C2

Origin of Product

United States

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